molecular formula C18H13FN4O3S B2793917 2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-40-4

2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2793917
CAS RN: 396720-40-4
M. Wt: 384.39
InChI Key: DCYOCLLFYPSKCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and MS . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex due to its intricate structure. The compound may participate in various reactions, including those involving its nitrophenyl and benzamide groups .

Safety and Hazards

Nitrophenols, which are related to this compound, are known to be poisonous . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is related to the synthesis of the tuberculosis treatment TBI-223 . Therefore, future research could focus on optimizing its synthesis and investigating its potential biological activity.

properties

IUPAC Name

2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYOCLLFYPSKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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